![molecular formula C23H23F2NO3 B2700236 2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol CAS No. 338771-06-5](/img/structure/B2700236.png)
2-[(3,4-Dimethoxybenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization of Schiff Bases
A study by Grafa and Ali (2022) described the synthesis of Schiff bases with potential anti-cancer properties, emphasizing the importance of solvent effects and pH on solubility and reactivity. These bases showed high inhibition activities against breast cancer cells, suggesting their potential as novel anti-cancer drugs (Grafa & Ali, 2022).
Catalytic Activity in Organic Synthesis
Sutradhar et al. (2018) explored the catalytic activity of copper (II) complexes in the oxidation of alkanes and alcohols under mild conditions, demonstrating their efficiency and selectivity. This research contributes to the development of more efficient catalysts for organic synthesis (Sutradhar et al., 2018).
Mechanistic Studies of Oxidation Reactions
Morimoto et al. (2012) investigated the oxidation mechanisms of benzyl alcohol derivatives by an iron(IV)-oxo complex, revealing insights into hydrogen atom transfer versus electron transfer mechanisms. This study aids in understanding the intricate details of oxidation processes (Morimoto et al., 2012).
Docking Studies for Drug Discovery
Nayak and Poojary (2019) conducted docking studies to explore the binding interactions of synthesized compounds with biological receptors, providing a foundation for drug discovery and development (Nayak & Poojary, 2019).
Photolabile Protecting Groups in Chemistry
Matsumoto et al. (2009) developed photolabile protecting groups for amino groups, demonstrating their utility in the selective protection and deprotection of functional groups, a crucial aspect of synthetic chemistry (Matsumoto et al., 2009).
Mechanism of Action
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2NO3/c1-28-21-12-3-16(13-22(21)29-2)14-26-15-23(27,17-4-8-19(24)9-5-17)18-6-10-20(25)11-7-18/h3-13,26-27H,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAJJFZTHJQWAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.